N-(3-fluorophenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(3,4,5-trimethoxyphenyl)propanamide
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Overview
Description
“N-(3-fluorophenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(3,4,5-trimethoxyphenyl)propanamide” is a complex organic compound that features a combination of fluorophenyl, hydroxy-methyl-oxo-pyran, and trimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-fluorophenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(3,4,5-trimethoxyphenyl)propanamide” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Pyran Ring: Starting with a suitable precursor, the pyran ring can be synthesized through cyclization reactions.
Introduction of the Fluorophenyl Group: This can be achieved via nucleophilic aromatic substitution reactions.
Attachment of the Trimethoxyphenyl Group: This step may involve Friedel-Crafts alkylation or acylation reactions.
Amidation Reaction: The final step involves the formation of the amide bond through a condensation reaction between an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and methoxy groups.
Reduction: Reduction reactions could target the carbonyl group in the pyran ring.
Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong bases or acids, depending on the specific reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield quinones, while reduction might produce alcohols or alkanes.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity Studies: Researchers may investigate the compound’s biological activity, including its potential as an enzyme inhibitor or receptor ligand.
Medicine
Drug Development: The compound could be explored for its pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
Material Science: The compound may find applications in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action for “N-(3-fluorophenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(3,4,5-trimethoxyphenyl)propanamide” would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(3,4,5-trimethoxyphenyl)propanamide
- N-(3-bromophenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(3,4,5-trimethoxyphenyl)propanamide
Uniqueness
The presence of the fluorophenyl group in “N-(3-fluorophenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(3,4,5-trimethoxyphenyl)propanamide” may impart unique properties such as increased metabolic stability, altered electronic effects, and enhanced binding affinity to biological targets compared to its chloro or bromo analogs.
Properties
Molecular Formula |
C24H24FNO7 |
---|---|
Molecular Weight |
457.4 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-3-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-3-(3,4,5-trimethoxyphenyl)propanamide |
InChI |
InChI=1S/C24H24FNO7/c1-13-8-18(27)22(24(29)33-13)17(12-21(28)26-16-7-5-6-15(25)11-16)14-9-19(30-2)23(32-4)20(10-14)31-3/h5-11,17,27H,12H2,1-4H3,(H,26,28) |
InChI Key |
VTECIFNNFWVDJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(CC(=O)NC2=CC(=CC=C2)F)C3=CC(=C(C(=C3)OC)OC)OC)O |
Origin of Product |
United States |
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